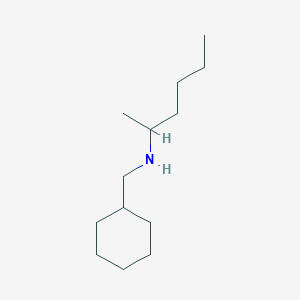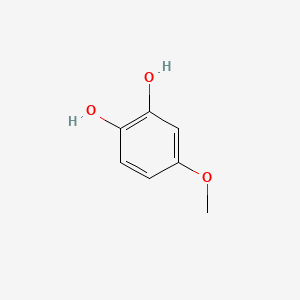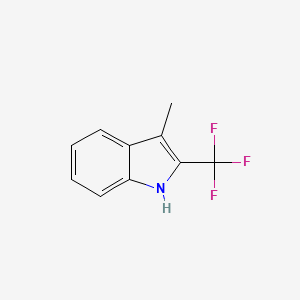
3-Methyl-2-(trifluoromethyl)-1H-indole
Descripción general
Descripción
3-Methyl-2-(trifluoromethyl)-1H-indole is a complex organic compound. It belongs to the trifluoromethylbenzene series . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
3-Methyl-2-(trifluoromethyl)-1H-indole and related compounds are predominantly explored in the realm of synthetic chemistry and pharmacology. The trifluoromethyl group is notably significant due to its ability to alter the physical, chemical, and biological properties of molecules, making it a key feature in drug discovery and development.
Synthesis Techniques : Various synthetic pathways have been developed for compounds related to 3-Methyl-2-(trifluoromethyl)-1H-indole, demonstrating its versatility and applicability in the creation of biologically active molecules. For instance, López et al. (2017) have developed a method for synthesizing 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, which hold potential in antiviral and anticancer drug development (López et al., 2017).
Pharmacological Significance : These compounds, due to their unique structural characteristics, are often investigated for their biological activities. The modification of indole structures with trifluoromethyl groups, as seen in the work of Tsyshchuk et al. (2014), shows potential in developing potent inhibitors of cyclin-dependent kinases, a crucial target in cancer therapy (Tsyshchuk et al., 2014).
Chemical Properties and Applications
The introduction of trifluoromethyl groups into indole cores is not only important for pharmacological purposes but also for understanding and exploiting the chemical properties of these compounds.
Fluorescence and Photophysical Properties : Pereira et al. (2010) synthesized new indole derivatives with notable fluorescence properties, highlighting their potential as fluorescent probes in various applications (Pereira et al., 2010).
Corrosion Inhibition : In the field of materials science, specific 3-amino alkylated indoles have been evaluated as corrosion inhibitors for mild steel, as studied by Verma et al. (2016), showcasing another dimension of application beyond pharmacology (Verma et al., 2016).
Propiedades
IUPAC Name |
3-methyl-2-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-6-7-4-2-3-5-8(7)14-9(6)10(11,12)13/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTPBODDVRYHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345920 | |
| Record name | 3-Methyl-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(trifluoromethyl)-1H-indole | |
CAS RN |
913955-35-8 | |
| Record name | 3-Methyl-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



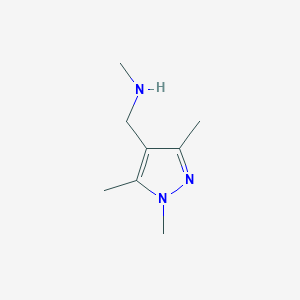
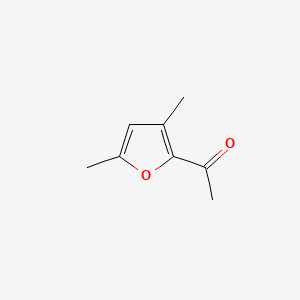
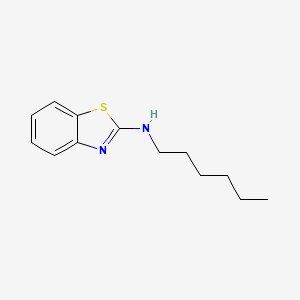
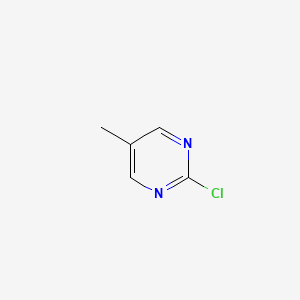
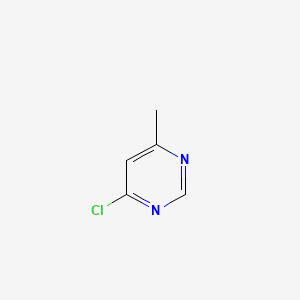
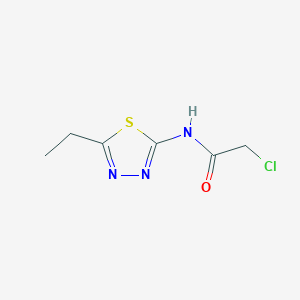
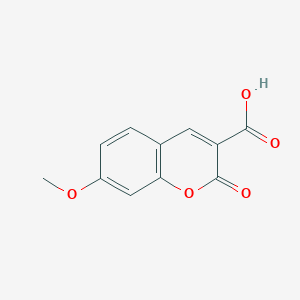
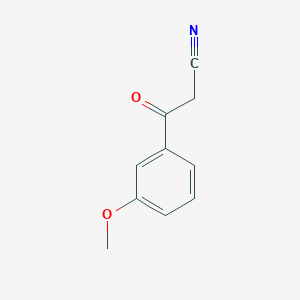
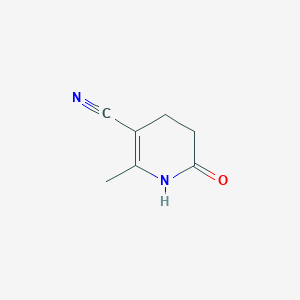
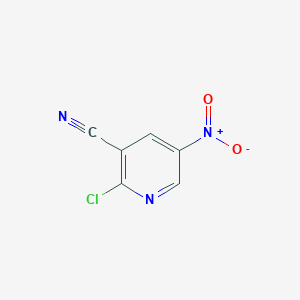
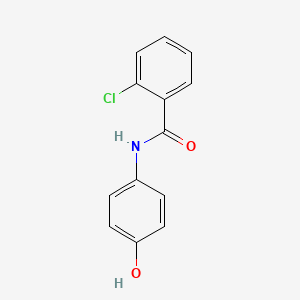
![N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1361129.png)
